(4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Description
This compound is a chiral bis(oxazoline) ligand with a cycloheptane-1,1-diyl bridge and benzyl substituents at the 4-positions of the oxazoline rings. Key properties include:
- Molecular Formula: C₂₇H₃₂N₂O₂
- Molecular Weight: 416.55 g/mol
- CAS No.: 2757082-25-8
- Storage: Inert atmosphere, 2–8°C .
It is employed in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrosilylation and cyclopropanation, where its bulky benzyl groups and flexible cycloheptane bridge influence stereoselectivity and metal coordination .
Properties
IUPAC Name |
(4S)-4-benzyl-2-[1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c1-2-10-16-27(15-9-1,25-28-23(19-30-25)17-21-11-5-3-6-12-21)26-29-24(20-31-26)18-22-13-7-4-8-14-22/h3-8,11-14,23-24H,1-2,9-10,15-20H2/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMUHTRNYHTFPA-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)(C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cycloheptane Core: The cycloheptane core can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Oxazole Rings: The oxazole rings are introduced via cyclization reactions involving benzylamine derivatives and suitable carbonyl compounds under acidic or basic conditions.
Final Coupling: The final step involves coupling the oxazole rings to the cycloheptane core, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or oxazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a therapeutic agent. Its structural features might allow it to interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Bridged Cycloalkane Derivatives
(a) Cyclopropane-1,1-diyl Bridge
- Compound : (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- Molecular Formula : C₂₃H₂₄N₂O₂
- Molecular Weight : 360.45 g/mol
- CAS No.: 1003886-01-8
- Key Differences: The rigid cyclopropane bridge imposes significant ring strain, reducing conformational flexibility compared to cycloheptane.
(b) Cyclopentane-1,1-diyl Bridge
- Compound : (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- Molecular Formula : C₂₅H₂₈N₂O₂
- Molecular Weight : 388.50 g/mol
- CAS No.: 1003886-05-2
- Key Differences :
(c) Cyclobutane-1,1-diyl Bridge
- Compound : (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- Molecular Formula : C₂₄H₂₆N₂O₂
- Molecular Weight : 374.48 g/mol
- CAS No.: 1003886-03-0
- Key Differences: Larger than cyclopropane but smaller than cyclopentane, offering moderate steric effects. Limited catalytic data available, but structural similarity suggests intermediate reactivity .
Alkyl-Bridged Analogs
(a) Pentane-3,3'-diyl Bridge
- Compound : (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- Molecular Formula : C₂₅H₃₀N₂O₂
- Molecular Weight : 390.53 g/mol
- CAS No.: 160191-64-0
- Reduced steric hindrance compared to cycloheptane derivatives .
Substituent Variations
(a) tert-Butyl Substituents
- Compound : (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- Molecular Formula : C₁₉H₃₂N₂O₂
- Key Differences :
(b) Phenyl Substituents
Complex Bridging Groups
- Compound : (4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis(4-benzyl-4,5-dihydrooxazole)
- Molecular Formula : C₂₇H₃₄N₂O₂
- Molecular Weight : 418.60 g/mol
- CAS No.: 444575-98-8
- Higher molecular weight and complexity may reduce solubility .
Biological Activity
The compound (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a member of the oxazole family, which has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- CAS Number : 1003886-05-2
- Molecular Formula : C25H28N2O2
- Molecular Weight : 388.51 g/mol
- Purity : 95%
Research indicates that compounds containing the oxazole moiety exhibit a variety of biological activities primarily due to their ability to interact with biological macromolecules such as proteins and nucleic acids. The specific mechanisms by which (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) exerts its effects may involve:
- Antifungal Activity : Similar compounds have shown broad-spectrum antifungal properties. For instance, derivatives of 4-phenyl-4,5-dihydrooxazole demonstrated significant antifungal activity against Candida albicans with minimal inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .
- Antimicrobial Properties : The structure of oxazoles allows for interactions with microbial enzymes and cellular components, potentially disrupting microbial metabolism.
Biological Activity Data
Study 1: Antifungal Efficacy
In a study examining various oxazole derivatives, it was found that compounds structurally similar to (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) exhibited potent antifungal activity against clinically relevant strains of Candida. The findings suggest that modifications in the oxazole framework can enhance antifungal potency .
Study 2: Antimicrobial Activity
Another research initiative focused on the antimicrobial properties of oxazole derivatives revealed that certain structural features significantly influenced their effectiveness against pathogenic bacteria. The results highlighted the potential for developing new antimicrobial agents based on this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
